Dodecyl isobutyrate
Overview
Description
Dodecyl isobutyrate, also known as Dodecyl 2-methylpropanoate, is a chemical compound with the CAS Number: 6624-71-1 . It has a molecular weight of 256.43 . It is commonly used in research and development . It has a fruity type odor .
Molecular Structure Analysis
The molecular formula of Dodecyl isobutyrate is C16H32O2 . The molecular weight is 256.43 .Physical And Chemical Properties Analysis
Dodecyl isobutyrate is a liquid at room temperature . It is stored at room temperature .Scientific Research Applications
- Field : Colloid and Polymer Science .
- Summary : Dodecyl sulfate-based anionic surface-active ionic liquids were synthesized and their interaction with gelatin was studied .
- Methods : The study involved the synthesis of four dodecyl sulfate-based anionic surface-active ionic liquids. The critical micelle concentration (cmc) values of these liquids were determined at 298.15 K .
- Results : The cmc values of the four SAILs followed a decreasing trend. The alkyl chain length and electron absorption effect of substituent in cationic imidazolium groups played an important role in micelle formation of SAILs .
- Field : Lubricating Oil Additives .
- Summary : Neutral, basic, and overbasic calcium salt of sulfurized dodecyl phenol and neutral calcium sulfonate were prepared and evaluated as antioxidant and detergent/dispersants .
- Methods : The preparation involved mixing dodecyl benzene sulfonic acid with petroleum ether and light oil as a diluent, then calcium hydroxide was solubilized in ethanol .
- Results : It was found that the prepared additives have excellent power of dispersion and detergency and this efficiency increases by increasing basicity, percentage of calcium salt, and the ratio of dodecyl benzene sulfonic acid in the mixture .
Application in Colloid and Polymer Science
Application in Lubricating Oil Additives
- Field : Interface Chemistry and Environmental Science .
- Summary : Dodecyl sulfate-based anionic surface-active ionic liquids were synthesized and their interaction with gelatin was studied .
- Methods : The study involved the synthesis of four dodecyl sulfate-based anionic surface-active ionic liquids. The critical micelle concentration (cmc) values of these liquids were determined at 298.15 K .
- Results : The cmc values of the four SAILs followed a decreasing trend. The alkyl chain length and electron absorption effect of substituent in cationic imidazolium groups played an important role in micelle formation of SAILs .
- Field : Liquid Soaps .
- Summary : Sodium dodecyl sulfate is extensively used in detergents for laundry with many cleaning applications .
- Methods : A typical liquid soap is composed of a mixture of different types of surfactants to achieve the desired cleaning and foaming properties .
- Results : The success of surfactants formulation in a liquid soap is reflected on physical stability of the final product, mildness, wetting, foam volume and foam stability .
- Field : Chemical Mechanical Planarization of Copper .
- Summary : Two environmentally benign anionic surfactants, sodium dodecyl sulfate (SDS) and ammonium dodecyl sulfate (ADS) were used as dissolution inhibitors .
- Methods : The study demonstrates the utility of these surfactants as dissolution inhibitors .
- Results : The results of the study are not provided in the source .
Application in Interface Chemistry and Environmental Science
Application in Liquid Soaps
Application in Chemical Mechanical Planarization of Copper
- Application in Pharmaceutics
- Field : Pharmaceutics .
- Summary : Sucrose Acetate Isobutyrate was used in the development of co-amorphous formulations of Tacrolimus for bioavailability enhancement .
- Methods : The study involves the application of Sucrose Acetate Isobutyrate in the development of co-amorphous formulations .
- Results : The results of the study are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
dodecyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3/h15H,4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLLPONRGVDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064424 | |
Record name | Lauryl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
liquid/slightly fruity or practically odourless | |
Record name | Dodecyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
299.00 °C. @ 760.00 mm Hg | |
Record name | Dodecyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in organic solvents; insoluble inwater | |
Record name | Dodecyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.854-0.860 (20°/20°) | |
Record name | Dodecyl isobutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/26/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dodecyl isobutyrate | |
CAS RN |
6624-71-1 | |
Record name | Dodecyl 2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6624-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl isobutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyric acid, dodecyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 2-methyl-, dodecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryl isobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecyl isobutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECYL ISOBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02470X34WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dodecyl 2-methylpropanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036210 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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